molecular formula C17H16BrNO5S B2443286 6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid CAS No. 1376441-05-2

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

Cat. No.: B2443286
CAS No.: 1376441-05-2
M. Wt: 426.28
InChI Key: XQGTYOGYOHIWBB-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide moiety attached to a benzoic acid core

Properties

IUPAC Name

6-bromo-3-methoxy-2-[2-(4-methylphenyl)ethenylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5S/c1-11-3-5-12(6-4-11)9-10-25(22,23)19-16-14(24-2)8-7-13(18)15(16)17(20)21/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGTYOGYOHIWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2C(=O)O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid typically involves multiple steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Sulfonamidation: The attachment of the sulfonamide group through a reaction with an appropriate sulfonyl chloride.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-hydroxy-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid, while reduction could produce 3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties
Research indicates that compounds similar to 6-bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid may exhibit anti-inflammatory effects. For instance, derivatives of benzoic acid are known to possess anti-inflammatory properties and could potentially be developed into therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity
The compound's structure suggests potential anticancer applications. Compounds with similar sulfonamide functionalities have shown promise in inhibiting tumor growth and metastasis. Ongoing studies focus on the compound's efficacy against various cancer cell lines, exploring its mechanism of action at the molecular level .

Organic Synthesis Applications

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating diverse pharmaceutical compounds .

Development of Novel Materials
The compound can also be utilized in the development of novel materials, particularly in the field of polymers and coatings. Its sulfonamide group can enhance adhesion properties and improve thermal stability, making it suitable for applications in advanced material science .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of 6-bromo derivatives through a multi-step reaction involving 4-methylphenyl groups. The characterization of these compounds revealed their potential utility as building blocks for more complex structures used in drug development .

CompoundMethod of SynthesisKey Findings
This compoundMulti-step organic synthesisExhibits anti-inflammatory properties; serves as an intermediate

Case Study 2: Anticancer Activity

In a laboratory setting, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to the sulfonamide structure could enhance potency against specific cancer types .

StudyCancer TypeResult
In vitro study on sulfonamide derivativesBreast cancerSignificant reduction in cell viability at certain concentrations

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxybenzoic acid: Similar structure but lacks the sulfonamide and ethenesulfonamido groups.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methoxy group.

    3-Bromo-2-methylbenzoic acid: Similar core structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Bromine atom at the 6-position.
  • Methoxy group at the 3-position.
  • Ethenesulfonamide moiety attached to a 4-methylphenyl group.

Molecular Formula and Weight

  • Molecular Formula : C15H16BrN1O4S1
  • Molecular Weight : 387.26 g/mol

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against certain bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines.

Therapeutic Applications

The compound's unique structure suggests several therapeutic applications:

  • Antibiotic Development : Its efficacy against bacterial strains positions it as a candidate for further development into antibiotic therapies.
  • Anti-cancer Research : Initial findings indicate potential anti-cancer properties, warranting further investigation into its mechanisms and efficacy in cancer models.

Table of Biological Activities

Activity TypeTarget Organism/PathwayMechanismReference
AntimicrobialE. coliCell wall synthesis inhibition
Anti-inflammatoryTNF-alphaCytokine modulation
Anti-cancerVarious cancer cell linesInduction of apoptosis

Case Study: Antimicrobial Efficacy

A study conducted by Sanz et al. (2006) evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The results indicated significant inhibition of growth in multiple bacterial strains, suggesting a promising avenue for antibiotic development.

Case Study: Anti-inflammatory Effects

Research published in the Journal of Organic Chemistry explored the anti-inflammatory effects of similar compounds. The findings revealed that this class of compounds could effectively reduce inflammation markers in vitro, supporting further exploration of this compound for inflammatory conditions.

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